Product packaging for Domine(Cat. No.:CAS No. 94823-32-2)

Domine

Cat. No.: B12000133
CAS No.: 94823-32-2
M. Wt: 270.5 g/mol
InChI Key: LLJOASAHEBQANS-UHFFFAOYSA-N
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Description

The Significance of Comprehensive Chemical Information in Modern Scientific Inquiry

Comprehensive chemical information is the bedrock of modern scientific and technological advancement. imedpub.com In fields ranging from medicine to materials science, detailed knowledge of a compound's structure, properties, and reactivity is paramount. mdpi.com

Drug Discovery and Development: In pharmaceutical research, robust chemical data is indispensable for identifying new drug candidates, predicting their biological effects, and optimizing their structures for better efficacy and safety. imedpub.com

Materials Science: The creation of novel materials with specific properties, such as enhanced conductivity or strength for electronics and aerospace applications, relies on a deep understanding of chemical information. imedpub.com

Environmental Science: To assess the environmental impact of pollutants and develop remediation strategies, scientists require extensive data on the behavior and toxicity of chemical substances. imedpub.com

The absence of this information for a given compound renders it virtually unusable and potentially hazardous, underscoring the critical need for thorough documentation. High-quality, well-documented chemicals are essential for the precision, accuracy, and reproducibility of scientific experiments. bsh.com.bd

Identifying Knowledge Gaps Surrounding Specific Chemical Compounds, Exemplified by Domine

The case of "this compound" serves as a perfect example of a significant knowledge gap. Beyond a registration code, there is a notable lack of public information regarding its chemical structure, properties, or synthesis. ontosight.ai This is not an isolated issue. In a 2021 study, scientists detected 109 chemicals in pregnant women, 55 of which had never been reported in people before, and 42 of which were "mystery chemicals" with unknown sources or uses. ucsf.edu

These gaps can arise for several reasons:

Novel Discovery: The compound may be a very recent discovery from a research lab and has not yet been fully characterized or published.

Proprietary Information: The data may be held by a private entity as a trade secret, preventing public disclosure. nih.gov

Intermediate or Byproduct: The substance might be a transient intermediate in a chemical reaction or a minor, uncharacterized byproduct.

Obscure Natural Product: It could be a natural compound from a rare organism that has not been extensively studied.

A 2024 study highlighted the discovery of chloronitramide anion in drinking water, a compound that researchers knew existed for decades but were unable to identify until recently. uark.edu This illustrates the persistent challenge of identifying and characterizing unknown substances even in common environments.

Rationale for Academic Investigation into the Undocumented Aspects of this compound

The primary motivation for investigating an undocumented compound is the potential for new scientific discoveries and applications. Every unknown substance represents an opportunity to find novel materials, medicines, or chemical reactions. For instance, the study of previously uncharacterized natural products has led to the development of numerous life-saving drugs.

Furthermore, there is a public health and environmental imperative. An unknown compound being used in consumer products or present in the environment could pose unevaluated risks. nih.gov The UCSF study that found dozens of mystery chemicals in human blood underscores this concern, as the potential health effects of these exposures are completely unknown. ucsf.edu Research into such compounds is crucial for identifying potential hazards and ensuring public safety.

The academic pursuit itself, of solving the puzzle of an unknown's structure and properties, drives fundamental chemical knowledge forward, refining analytical techniques and theoretical models. rsc.org

Overview of Scholarly Perspectives and Methodological Approaches Addressing Information Scarcity

When faced with an unknown or sparsely documented compound, chemists employ a systematic multi-step process to elucidate its identity and characteristics. udel.educerritos.edu

Methodological Approaches: The initial steps involve determining the compound's purity and basic physical properties. researchgate.net Subsequently, a battery of spectroscopic and analytical techniques is employed to piece together its molecular structure.

Analytical Technique Information Gained
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound. quora.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the atomic connectivity and the 3D structure of the molecule. researchgate.net
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule (e.g., C=O, O-H). udel.edu
UV-Visible Spectroscopy Gives information about the electronic structure, particularly in compounds with conjugated systems. researchgate.net
X-ray Crystallography If the compound can be crystallized, this technique can provide the definitive 3D structure. researchgate.net

Scholarly Perspectives: From a scholarly perspective, addressing information scarcity is a major driver of innovation in fields like cheminformatics and data science. rsc.org Researchers are developing new ways to organize and mine existing chemical data to predict the properties of unknown compounds. Deep learning and other artificial intelligence frameworks are being used to screen vast chemical spaces and predict the thermodynamic properties of novel reactions, accelerating the discovery of new materials. chemrxiv.org

The scientific community also grapples with the issue of data accessibility. There are ongoing discussions about the importance of open data standards and the need for chemical companies to be more transparent with their findings to prevent the suppression of unfavorable research, as has occurred in the past with substances like PFAS. nih.govrsc.org The development of comprehensive, publicly accessible databases like PubChem is a direct response to this need, providing a centralized repository for chemical information. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H38N2 B12000133 Domine CAS No. 94823-32-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94823-32-2

Molecular Formula

C17H38N2

Molecular Weight

270.5 g/mol

IUPAC Name

N'-dodecyl-N,N,N'-trimethylethane-1,2-diamine

InChI

InChI=1S/C17H38N2/c1-5-6-7-8-9-10-11-12-13-14-15-19(4)17-16-18(2)3/h5-17H2,1-4H3

InChI Key

LLJOASAHEBQANS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C)CCN(C)C

Origin of Product

United States

Historical and Contemporary Challenges in Chemical Information Science Pertaining to Compounds Like Domine

Evolution of Chemical Documentation Systems and Their Inherent Limitations

The journey of chemical documentation has evolved significantly, from the first chemical journals in the late 18th century to modern digital databases. researchgate.net Initially, information was disseminated through print media, making comprehensive searches a laborious manual task. The 20th century saw the rise of systematic abstracting and indexing services like Chemical Abstracts Service (CAS), established in 1907, which created a central repository for the world's chemical literature. researchgate.net

The advent of computational tools in the latter half of the 20th century marked a revolutionary shift towards cheminformatics. researchgate.netnih.gov This new era brought about the development of searchable databases based on chemical structures. However, these early systems were often proprietary, expensive, and lacked interoperability, creating silos of information. nih.gov While open-access databases like PubChem, launched in 2004, and ChEMBL have democratized access to chemical information, significant limitations persist. nih.govebi.ac.uk

For a compound like "Domine," these limitations are particularly acute. If "this compound" were synthesized in a small academic lab or as part of a niche industrial process, its data might only exist in a lab notebook, a thesis, or a specialized, non-indexed report. Even if published, it might be in a less prominent journal with limited digital reach. Furthermore, the data itself might be in a proprietary file format from a specific instrument, rendering it difficult to integrate into larger, standardized databases. beilstein-journals.org This fragmentation and lack of standardization are substantial barriers to the findability and reusability of chemical data. soton.ac.uk

The "Matthew Effect" and Systemic Biases in Scientific Literature on Chemical Substances

The "Matthew Effect," a term coined by sociologist Robert K. Merton, describes how eminent scientists often receive disproportionate credit for their work, while lesser-known researchers struggle for recognition. nih.govcambridge.orgresearchgate.net This principle extends to the chemical compounds they study. A small number of well-researched chemicals tend to dominate the scientific literature, attracting more funding, citations, and further research. nih.govresearchgate.net This phenomenon creates a self-perpetuating cycle where "rich" compounds get richer in terms of data, while "poor" compounds like the hypothetical "this compound" remain in informational poverty.

This bias is not necessarily a reflection of a compound's potential importance but rather a result of research inertia. nih.gov Scientists may be more inclined to work on well-documented substances because of the availability of established methods and data, which can lead to more predictable and publishable results. nih.gov A bibliometric analysis of environmental chemicals, for instance, showed that the top 20 most studied substances accounted for a significant percentage of all publications in a decade, while chemicals deemed a high priority from a regulatory standpoint due to a lack of data received very little attention. nih.govresearchgate.net

For "this compound," this effect would mean that unless it was associated with a major discovery or a well-known research group, it would likely be overlooked. The initial data points, even if promising, would struggle to gain traction in the scientific community, leading to a lack of follow-up studies and a persistent information gap.

Issues of Data Accessibility, Interoperability, and Standardization Across Chemical Databases

The digital age has led to a proliferation of chemical databases, each with its own structure, format, and focus. While this diversity can be beneficial, it also creates significant challenges in data accessibility, interoperability, and standardization. soton.ac.ukacs.org

Accessibility: A significant portion of chemical information remains behind paywalls or in proprietary databases. nih.gov Furthermore, a considerable amount of data is "dark data," existing in formats that are not easily machine-readable, such as PDFs of supplementary information or scanned images. beilstein-journals.org For "this compound," this could mean that its only spectral data is locked in a non-searchable format within a decades-old publication.

Interoperability: The lack of standardized formats for reporting chemical data makes it difficult to compare and integrate information from different sources. soton.ac.ukacs.org Different databases may use varying identifiers, nomenclature, and data models, leading to ambiguity and the potential for errors when trying to aggregate information on a single compound. ejmste.comresearchgate.net This is a major hurdle for computational and data-driven research that relies on large, harmonized datasets.

Standardization: While organizations like the International Union of Pure and Applied Chemistry (IUPAC) provide standards for chemical nomenclature and data representation, their adoption is not universal. soton.ac.uk The lack of consistent application of these standards across the scientific community contributes to the interoperability problem. The FAIR (Findable, Accessible, Interoperable, and Reusable) data principles have been promoted to address these issues, but their implementation in chemistry is still a work in progress. worldfair-project.eu

The following interactive table illustrates the types of data that might be found for a well-studied compound versus a hypothetical obscure compound like "this compound," highlighting the typical data disparities.

Interactive Data Table: Data Availability for Different Compounds

Data PointWell-Studied Compound (e.g., Benzene)Obscure Compound (e.g., "this compound")
CAS Registry Number Readily AvailableMay not exist or be hard to find
IUPAC Name Standardized and widely usedMay be inconsistently named or only have a trivial name
Molecular Formula Confirmed and universally acceptedMay be proposed but not definitively confirmed
NMR Spectra Multiple datasets available in open databasesLimited or no public data; may exist in proprietary formats
Mass Spectrometry Data Extensive fragmentation data availableLimited or no public data
Crystallography Data Multiple crystal structures in public repositoriesNone available
Toxicity Data Well-documented in numerous studiesNone or very limited data
Published Research Thousands of articlesA handful of articles, if any

Methodological Approaches for Bridging Disparities Between Publicly Available and Proprietary Chemical Information Streams

Addressing the information gap for compounds like "this compound" requires a multi-faceted approach to bridge the divide between public and proprietary data streams.

One key strategy is the development of more robust public-private partnerships. alvarezandmarsal.com Industry often holds vast amounts of chemical data that is not publicly available due to intellectual property concerns. ewg.orgjacksonlewis.com Creating frameworks that allow for the sharing of non-sensitive data or aggregated data can enrich public databases without compromising commercial interests. enhesa.com For instance, regulations are evolving to balance trade secret protections with the need for hazard communication, which may encourage greater data disclosure. jacksonlewis.comccohs.ca

Another approach involves leveraging advanced analytical and computational techniques to extract and standardize data from existing literature. Text mining and natural language processing algorithms can be trained to identify and extract chemical information from unstructured text in scientific articles and patents. ebi.ac.uk Similarly, software tools are being developed to digitize and interpret spectral data from images in older publications.

Furthermore, fostering a culture of open science is crucial. nih.govnih.gov Encouraging researchers to deposit their raw data in open repositories in standardized formats can significantly enhance the availability of information for lesser-studied compounds. beilstein-journals.org Initiatives like the FAIR data principles provide a roadmap for making data more discoverable and reusable. worldfair-project.eu

Finally, the development of predictive models based on machine learning and artificial intelligence can help to fill in the gaps for compounds where experimental data is scarce. By training these models on the vast datasets of well-characterized compounds, it is possible to estimate the properties and potential activities of understudied molecules like "this compound."

Advanced Methodological Frameworks for Investigating Undocumented Chemical Entities: the Case of Domine

Cheminformatics Approaches for Data Retrieval, Analysis, and Inference

When encountering an undocumented chemical entity, cheminformatics provides the foundational tools to begin building a profile of the compound. These computational techniques are essential for organizing the sparse data that may exist and for predicting future avenues of investigation.

Computational Techniques for Extracting Structured Chemical Information from Unstructured Data Sources

The initial search for an undocumented compound often begins with unstructured data sources such as internal laboratory notes, research articles on related substances, or even patent filings that may mention the compound without fully characterizing it. The challenge lies in converting this scattered information into a structured, machine-readable format.

Key computational techniques include:

Named Entity Recognition (NER): Specialized NER models are trained to identify chemical names, formulas, and other identifiers (like IUPAC names or SMILES strings) within a body of text. For a compound like our hypothetical "Domine," a custom dictionary or pattern-matching algorithm might be created to scan documents for any mention of the name.

Optical Character Recognition (OCR): In cases where information is only available in image formats, such as older scanned documents or figures within publications, OCR is used to convert the text into a searchable format. Advanced OCR can even be trained to recognize chemical structures drawn within these images.

Data Structuring Algorithms: Once potential mentions are identified, algorithms can be used to extract the context in which the compound is mentioned. This could include associated reaction conditions, solvents used, or observed physical properties. This data is then populated into a structured database for analysis.

Application of Text Mining and Natural Language Processing in Chemical Literature and Patent Documents

Text mining and Natural Language Processing (NLP) are critical for casting a wide net in the search for information on an undocumented compound. oup.com These technologies automate the process of reading and understanding vast amounts of scientific text, which would be impossible to do manually. researchgate.netplos.orgnih.gov

For an entity like "this compound," the process would involve:

Corpus Selection: A large collection of relevant documents, known as a corpus, would be assembled. This would include scientific databases (like Scopus and Web of Science), patent databases (from WIPO, USPTO, EPO), and even internal company reports. oup.complos.orgnih.gov

Entity and Relationship Extraction: NLP models would be deployed to not only find mentions of "this compound" but also to understand its relationship to other chemicals and processes described in the text. arxiv.org For example, the model could identify phrases like "this compound was synthesized from Compound X" or "this compound was tested for activity against Target Y."

Sentiment and Context Analysis: More advanced NLP can determine the context of a mention. Was the synthesis of "this compound" successful? Was it noted as a primary product or an impurity? This level of analysis helps researchers prioritize which leads are most promising.

Predictive Modeling and In Silico Methodologies for Inferring Undocumented Attributes and Potential Reactivity

In the likely event that direct experimental data for an undocumented compound is non-existent, in silico (computational) models are used to predict its properties. nih.govlhasalimited.org These predictions are based on the compound's structure, which might be known or inferred.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): If a structure for "this compound" can be proposed, QSAR and QSPR models can predict its biological activity and physicochemical properties, respectively. acs.orgacs.org These models are built on large datasets of known chemicals and can estimate properties such as solubility, boiling point, and potential toxicity. acs.orgacs.org

Molecular Docking and Simulation: To understand potential biological roles, the hypothetical structure of "this compound" could be computationally "docked" into the active sites of various proteins. This would help to generate hypotheses about its mechanism of action.

Below is an interactive table showcasing the types of properties that in silico models can predict for a hypothetical compound.

Property TypeSpecific PropertyPredicted ValueConfidence Level
PhysicochemicalMolecular Weight175.2 g/mol High
PhysicochemicalLogP2.5Medium
PhysicochemicalWater Solubility0.1 g/LMedium
BiologicalhERG InhibitionLow ProbabilityLow
BiologicalMutagenicityNo alertMedium

Strategic Analysis of Patent Literature and Technical Reports as Supplemental Data Sources

Patents are a rich, though often challenging, source of information for chemical compounds, as they are frequently the first place a new molecule is disclosed. ontochem.com Strategic analysis of this literature is therefore a key step in characterizing an undocumented entity. ontochem.comnih.gov

Automated Identification of Chemical Compounds and Their Contexts within Patent Disclosures

The sheer volume and legalistic language of patents make manual review inefficient. Automated systems are essential for this task. oup.comnih.goviris.ai

Chemical Entity Recognition in Patents: Tools like SureChEMBL are designed specifically to extract chemical structures from patent documents. oup.comontochem.com They can recognize chemical names, even when they are part of complex Markush structures (a representation of a group of related compounds).

Relevancy Classification: An important step is to determine if a mention of a compound is "relevant." A compound might be mentioned as part of a long list of possibilities but may not have actually been synthesized. Machine learning models can be trained to classify the relevance of a chemical entity based on its context within the patent. oup.comontochem.comnih.gov

The table below illustrates how an automated system might classify mentions of compounds within a patent.

Compound IDPatent SectionContextRelevance Score
Compound AClaimsClaimed as novel invention0.95
Compound BExamplesUsed in a synthesis example0.88
Compound CDescriptionListed as a possible substituent0.32

Extraction of Potential Synthesis Pathways and Application-Oriented Data from Industrial Filings

Beyond just identifying a compound, patents can provide crucial information on how to make it and what it might be used for. arxiv.orgibm.comnih.gov

Reaction Extraction: NLP tools are being developed to specifically recognize and extract descriptions of chemical reactions from the text of patents. arxiv.org This can include reactants, reagents, yields, and reaction conditions, which can be used to reconstruct a potential synthesis pathway. google.com

Application Mining: By analyzing the "claims" and "description" sections of a patent, it's possible to infer the intended application of a compound. For instance, if a patent is focused on agricultural chemicals, any new compounds mentioned within are likely being explored for use as pesticides or herbicides. Large language models have shown promise in this area, linking chemicals to their functions as described in patent literature. rsc.orgnih.gov

By applying these advanced methodological frameworks, a researcher can systematically build a comprehensive profile of an undocumented chemical entity, moving it from an unknown into the realm of characterized substances, ready for further experimental validation.

Leveraging Existing Chemical and Biological Information Systems for Contextualization

The initial step in characterizing an unknown or poorly documented chemical entity involves a deep dive into established chemical and biological information systems. These databases serve as the foundation for building context, identifying similarities to known molecules, and predicting potential biological roles.

Chemoinformatics databases are critical tools in modern drug discovery and chemical research, providing organized access to chemical structures, properties, and biological activities. lifechemicals.comnih.gov When investigating a substance, particularly one suspected to be of natural origin, these databases are interrogated to find analogous compounds. This process helps in dereplication (eliminating known compounds from further study) and in forming hypotheses about the new entity's structure and function based on its similarities to well-characterized molecules. nih.gov

Natural products (NPs) are a significant source of chemical diversity and therapeutic agents. nih.govresearchgate.net Consequently, numerous specialized databases have been developed to catalogue these molecules. While the specific database "this compound for Natural Product Ingredients" is not widely documented in publicly available literature, the methodology it represents is standard practice. Researchers utilize a variety of NP databases, many of which are open-access, to perform these investigations. nih.gov For instance, the COCONUT (COlleCtion of Open NatUral producTs) database is the largest open collection of NPs, containing over 400,000 structures compiled from more than 50 sources. nih.govd-nb.info Other significant databases include SuperNatural, which provides information on toxicity and metabolic pathways, and specialized collections focusing on marine organisms or traditional Chinese medicine. nih.govresearchgate.net

The process of finding analogues involves similarity searches based on molecular fingerprints, substructure matching, or other computational methods. lifechemicals.comnih.gov These searches can reveal compounds with similar scaffolds, which may share biological activities or biosynthetic pathways.

Table 1: Selected Public Natural Product (NP) Databases

Database Name Number of Compounds (approx.) Focus Area Key Features
COCONUT 406,076 (unique "flat" structures) d-nb.info General Natural Products Aggregates data from over 50 sources; open-access. nih.govd-nb.info
SuperNatural 3.0 449,058 nih.gov General Natural Products & Derivatives Provides data on toxicity, pathways, and mechanism of action. nih.gov
NP Atlas Growing database Microbial Natural Products Well-annotated, focuses on microbially-sourced NPs. d-nb.info
Marine Natural Product Database 6,000 researchgate.net Marine-derived Natural Products Contains structures, properties, and biological activities from marine sources. researchgate.net

| NPCARE | 6,578 compounds, 2,566 extracts | Anticancer Natural Products | Focuses on NPs and extracts with validated anticancer activities. |

This table is interactive and can be sorted by column.

To understand a compound's potential effects, its molecular context within biological systems must be explored. The this compound database provides a powerful tool for this purpose by cataloging known and predicted interactions between protein domains. nih.govnih.gov Protein-protein interactions, which govern most cellular processes, are typically mediated by specific structural and functional subunits known as domains. nih.gov By understanding which domains interact, researchers can predict how a compound might influence protein networks.

This compound is a comprehensive repository that consolidates data from multiple sources, including interactions inferred from three-dimensional structures in the Protein Data Bank (PDB) and predictions from numerous computational methods. nih.govcncb.ac.cn The updated version of this compound contains 26,219 unique domain-domain interactions (DDIs) among 5,410 Pfam domains. nih.govcncb.ac.cn Of these, 6,634 are known interactions derived from experimental PDB data, while the rest are computationally predicted and classified by confidence level (high, medium, or low). nih.gov

This database serves as a crucial reference for molecular biologists and bioinformaticians. nih.govcncb.ac.cn For example, if a chemical is found to bind to a specific protein, this compound can be used to identify that protein's interaction partners at the domain level. This allows for the prediction of broader biological consequences and potential off-target effects, providing essential context for the molecule's function.

Table 2: this compound Database Statistics (Version 2.0)

Data Category Number
Total Unique DDIs 26,219 nih.gov
Unique Pfam Domains 5,410 nih.gov
Known DDIs (from PDB) 6,634 nih.gov
Predicted DDIs 21,620 nih.gov
High-Confidence Predictions 2,989 nih.gov
Medium-Confidence Predictions 2,537 nih.gov

This table is interactive and can be sorted by column.

Integration of Bibliometric and Scientometric Tools for Research Trend Analysis

Bibliometrics and its close associate, scientometrics, involve the quantitative analysis of scientific literature to uncover patterns and trends in research. thebrpi.orgshanlax.com These tools are invaluable for understanding the current state of a research field, identifying key areas of focus, and pinpointing knowledge gaps. shanlax.com

Bibliometric analysis can map the intellectual structure of a research domain by examining publication output, authorship patterns, and citation networks. thebrpi.orgirjahss.com By analyzing the frequency and co-occurrence of keywords, researchers can identify dominant research themes and how they have evolved. uitm.edu.my For instance, a study of the Arabian Journal of Chemistry revealed that physical and theoretical chemistry were the most prevalent topics. jcitation.org

Software tools like VOSviewer, BibExcel, and CiteSpace are used to process large datasets from bibliographic databases like Scopus and Web of Science. trp.org.inresearchgate.net These tools can generate visualization maps that illustrate co-authorship networks between countries and institutions, co-citation networks that link influential papers, and keyword co-occurrence maps that highlight research hotspots. jcitation.orgresearchgate.net This type of analysis allows researchers to see the publication patterns for specific chemical classes, revealing which areas are actively being investigated and by whom.

A key application of scientometrics is the identification of emerging or under-researched topics. shanlax.com By mapping the existing research landscape, "white spots" or knowledge gaps can be detected. Citation analysis helps identify foundational papers, but it can also reveal topics that receive comparatively little attention, which may warrant further investigation due to potential regulatory or environmental importance. wikipedia.org

For example, analyzing publication trends might show a heavy focus on the synthesis and application of certain classes of compounds, while their environmental fate or toxicological profiles remain largely unexamined. These gaps, once identified, can guide future research efforts and funding decisions to ensure that critical areas are not neglected. This strategic approach to research planning is essential for addressing societal challenges related to chemical safety and environmental protection.

Table 3: Mentioned Compound and Database Names

Name Type Description
This compound Database (user-specified) A user-referenced database for natural product ingredients.
This compound Database A database of known and predicted protein domain-domain interactions. wikipedia.org
COCONUT Database A COlleCtion of Open NatUral producTs. d-nb.info

| SuperNatural 3.0 | Database | A database of natural products and their derivatives. nih.gov |

Theoretical Considerations in the Characterization of Sparsely Documented Chemical Substances

Conceptual Models for Chemical Information Flow, Dissemination, and Knowledge Construction

The flow of chemical information is a critical process that underpins scientific progress. Conceptual models help us understand how data is generated, shared, and ultimately contributes to the construction of knowledge. researchgate.netnih.gov These models often depict a workflow that begins with the initial synthesis and characterization of a compound and moves through various stages of analysis, publication, and integration into larger databases. nih.gov

For a sparsely documented substance like "Domine," the information flow is often fragmented. Data may exist in isolated pockets—an internal corporate database, a niche academic publication, or a regulatory filing—without broad dissemination. A conceptual model for such a scenario would highlight these disconnects and emphasize the importance of centralized repositories and standardized data formats to facilitate a more cohesive flow of information. nih.gov The construction of knowledge around a compound is an iterative process; as new data becomes available, our understanding evolves. acs.org

Table 1: Hypothetical Information Flow for "this compound"

Information Stage Status for "this compound" Potential Gaps
Synthesis/Discovery Documented in a private lab Details of synthesis pathway not publicly available
Initial Characterization Basic spectral data exists Comprehensive analysis (e.g., crystallography) is missing
Regulatory Identification UNII code 5KT73O4RKV assigned ontosight.ai The basis for this assignment is not fully transparent
Peer-Reviewed Publication No dedicated publications found Lack of independent verification and broader scientific scrutiny
Database Integration Listed in FDA's SRS ontosight.ai Limited data fields are populated

Frameworks for Assessing Data Reliability, Completeness, and Gaps in Chemical Documentation

When dealing with limited information, assessing the quality of the available data is paramount. Various frameworks have been developed to evaluate data reliability, completeness, and identify existing gaps. scitepress.orgmdpi.com These frameworks often employ a multi-dimensional approach, considering aspects such as accuracy, consistency, and timeliness. scitepress.orgresearchgate.net

For "this compound," a data reliability assessment would involve scrutinizing the source of the UNII code and any associated data. gao.gov A completeness assessment would systematically map out the missing information, such as detailed physical and chemical properties, toxicological data, and spectroscopic analyses. scitepress.orgresearchgate.net Identifying these gaps is the first step toward targeted research to fill them. gao.gov The "weight-of-evidence" approach, commonly used in toxicology, provides a structured method for evaluating the reliability of different pieces of data. researchgate.net

Table 2: Data Completeness Assessment for "this compound" (Illustrative)

Data Category Data Point Availability for "this compound"
Identifiers Chemical Name This compound
UNII 5KT73O4RKV ontosight.ai
CAS Number Not Found
Physical Properties Molecular Weight Unknown
Melting Point Unknown
Boiling Point Unknown
Spectroscopic Data NMR Not Found
Mass Spectrometry Not Found
IR Spectrum Not Found
Toxicological Data Acute Toxicity Not Found
Carcinogenicity Not Found

Epistemological and Philosophical Implications of Incomplete Chemical Knowledge in Scientific Discovery

The existence of sparsely documented compounds like "this compound" raises profound epistemological questions about the nature of chemical knowledge. hyle.orgresearchgate.net Chemistry is often characterized as a science of "making," where new substances are synthesized, and their properties are investigated. hyle.org However, when a substance is known to exist but is poorly characterized, it occupies a liminal space in our scientific understanding.

This incompleteness challenges the traditional view of scientific discovery as a linear progression toward complete knowledge. Instead, it highlights the dynamic and often messy reality of scientific practice, where uncertainty and ambiguity are common. semanticscholar.org The philosophical study of chemistry explores how chemists reason and make progress in the face of such challenges, often relying on analogies, classifications, and theoretical models to guide their investigations. researchgate.net The very act of identifying a substance as "impure" or "uncharacterized" is an epistemological act that shapes subsequent research. semanticscholar.org

Development of Novel Paradigms for Proactive Chemical Annotation and Enhanced Data Sharing

To address the challenges posed by sparsely documented compounds, new paradigms for chemical annotation and data sharing are being developed. nih.govnih.gov These approaches move away from a reactive model of data collection and toward a more proactive and collaborative one. The goal is to create "live ecosystems" for data generation and exchange, where information is harmonized and readily accessible to the scientific community. nih.gov

Initiatives promoting FAIR (Findable, Accessible, Interoperable, and Reusable) data principles are crucial in this regard. By making chemical data more discoverable and usable, these initiatives can help to fill the knowledge gaps for compounds like "this compound." Furthermore, the development of new computational tools and machine learning algorithms can help to predict the properties of sparsely documented substances, providing a starting point for further experimental investigation. A biological questions-based approach can also help prioritize data generation for hazard and safety assessments. nih.gov

Academic and Societal Implications of Limited Documentation for Chemical Compounds Exemplified by Domine

Impact on Regulatory Science, Risk Assessment Methodologies, and Policy Development

The foundation of modern chemical regulation and policy rests on robust scientific data. For a substance like "Domine," where toxicological and ecotoxicological data are sparse or nonexistent, the entire regulatory framework faces a significant challenge. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and their global counterparts rely on detailed data to perform human health and environmental risk assessments. researchgate.net Without this information, setting safe exposure limits, establishing environmental quality standards, or making informed decisions on a compound's use is fraught with uncertainty.

This data deficiency forces regulators to adopt alternative, often less precise, assessment methods. One such approach is "read-across," where the toxicity of a data-poor chemical like "this compound" is inferred from data on structurally similar, well-studied compounds (analogues). researchgate.netnih.gov While pragmatic, this method's accuracy depends heavily on the degree of similarity in structure, toxicokinetics (how the body processes the chemical), and toxicodynamics (how the chemical affects the body). nih.gov The development of these frameworks is an active area of research, aiming to strengthen the scientific basis for assessing the thousands of chemicals that lack complete data sets. researchgate.netnih.gov

The policy implications are significant. A lack of data can lead to two undesirable outcomes: either a potentially harmful chemical remains unregulated, posing risks to public health and the environment, or its use is overly restricted based on precautionary principles, potentially stifling innovation and economic activity. wordpress.com This creates a tension between public safety and industrial development, a divide that can only be bridged by generating the necessary chemical data. hubspotusercontent-na1.net

Table 1: Illustrative Data Availability Comparison

This interactive table highlights the typical data gaps for a hypothetical, poorly documented compound like "this compound" compared to a well-characterized substance such as Benzene.

Data PointBenzene (Well-Documented)"this compound" (Data-Poor)
Molecular FormulaC₆H₆Unknown
Acute ToxicityData AvailableNo Data
Chronic ToxicityData AvailableNo Data
CarcinogenicityClassified as CarcinogenicNo Data
EcotoxicityData AvailableNo Data
Environmental FateData AvailableNo Data

Challenges in Environmental Chemistry, Monitoring, and the Study of Emerging Chemical Substances

Data-poor compounds like "this compound" are often categorized as "contaminants of emerging concern" (CECs). wikipedia.orgnih.gov These are pollutants that are detected in the environment but are not currently regulated and whose ecological or human health impacts are not well understood. wikipedia.org The sources of CECs are diverse, ranging from industrial byproducts and agricultural chemicals to pharmaceuticals and personal care products that enter the environment through wastewater and other pathways. wikipedia.orgnih.gov

The primary challenge for environmental chemists is detection and monitoring. Without knowledge of "this compound's" chemical structure and properties, developing targeted analytical methods to find it in complex environmental matrices like water, soil, or air is nearly impossible. researchgate.net This "analytical blindness" means that even if "this compound" were persistent or accumulating in the food chain, it would likely go unnoticed. wikipedia.org

Furthermore, even if detected, the absence of toxicological data makes it difficult to interpret the significance of its presence. epa.gov Questions regarding its potential to act as an endocrine disruptor, its bioaccumulation potential, or its breakdown products remain unanswered, hindering any meaningful ecological risk assessment. wikipedia.orgepa.gov The presence of such unknown substances complicates the management of environmental quality and the protection of ecosystems from subtle, long-term damage. nih.gov

Implications for Sustainable Chemical Process Development and Green Chemistry Initiatives

The principles of green and sustainable chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wordpress.com This paradigm is fundamentally data-driven. Metrics used to evaluate the "greenness" of a process, such as the E-factor (environmental impact factor) and life cycle assessments, require comprehensive data on all inputs, outputs, and potential environmental impacts. researchgate.netrsc.org

The transition to a more sustainable chemical industry, which relies less on fossil fuels and minimizes environmental impact, requires a holistic understanding of the chemicals involved. rsc.orgrsc.org The existence of data-poor substances like "this compound" represents a critical knowledge gap that undermines the core goals of green chemistry and the development of a circular economy for chemicals. hubspotusercontent-na1.netrsc.org

Influence on Early-Stage Drug Discovery, Materials Science, and Related Research Fields

In fields like drug discovery and materials science, research begins with the identification of "hit" or "lead" compounds—molecules that show promising activity or properties. nih.govnih.gov This process involves screening large libraries of compounds and requires at least some basic data on their structure and behavior. catapult.org.uk

A compound as poorly documented as "this compound" would be virtually invisible to these discovery processes. Without a known structure, it cannot be included in computational or virtual screening models that predict activity based on shape and chemical properties. nih.gov It cannot be systematically synthesized or modified by medicinal chemists to optimize its properties, a critical step in developing a new drug or material. acs.orgresearchgate.net

The lack of documentation means that even if "this compound" possessed unique and highly desirable therapeutic or material properties, it would remain undiscovered. The history of science is filled with examples of substances whose full potential was only realized after their basic properties were characterized. The inability to screen and study data-poor compounds represents a lost opportunity for innovation. It creates a bottleneck in the research and development pipeline, preventing novel chemical entities from being identified and developed into life-changing drugs or next-generation materials. acs.org

Future Directions and Emerging Research Opportunities in the Study of Domine and Other Undocumented Chemicals

Advancements in Open Science Initiatives and Data Sharing Protocols for Chemical Entities

The movement towards open science is fundamentally reshaping how researchers approach the study of undocumented chemical compounds. Open science initiatives are designed to make scientific research, data, and dissemination accessible to all levels of an inquiring society. For chemical entities with sparse documentation, these initiatives are crucial for aggregating fragmented information and fostering collaborative analysis.

Key advancements in this area include the development of centralized, open-access databases where researchers can deposit and retrieve chemical data. These platforms often utilize standardized data formats and metadata schemas to ensure interoperability and facilitate large-scale data analysis. For a hypothetical compound like "Domine," such a repository would allow any researcher who synthesizes or identifies it to share their findings, including spectroscopic data, reaction conditions, and observed properties. This collaborative approach accelerates the process of characterizing new molecules by pooling knowledge from diverse sources.

Furthermore, data sharing protocols are becoming increasingly sophisticated, incorporating FAIR (Findable, Accessible, Interoperable, and Reusable) principles. This ensures that data related to undocumented chemicals is not only available but also machine-readable and easily integrated into computational workflows. The adoption of these protocols is critical for building a robust and interconnected web of chemical information that can be leveraged to predict the properties and potential applications of novel compounds.

Development of Artificial Intelligence-Driven Tools for Comprehensive Chemical Data Generation and Curation

One of the most promising applications of AI in this context is de novo prediction of chemical properties. By training models on vast datasets of known molecules, researchers can develop algorithms that predict characteristics such as solubility, toxicity, and reactivity for novel structures. These predictions, while not a substitute for experimental validation, can help prioritize which new compounds are worth synthesizing and studying further.

AI is also transforming the process of chemical data curation. Natural language processing (NLP) algorithms can scan through scientific literature, patents, and other unstructured data sources to identify and extract information about chemical compounds. This automated curation can help uncover previously overlooked data on sparsely documented molecules and build more comprehensive databases. For instance, an NLP tool could potentially find mentions of "this compound" or related analogues in obscure publications, linking together disparate pieces of information.

The table below illustrates the types of data that AI can generate for a hypothetical undocumented compound.

Predicted PropertyAI-Generated ValueConfidence Score
Molecular Weight250.3 g/mol 99%
LogP2.585%
Aqueous Solubility-3.0 log(mol/L)80%
Boiling Point350 °C75%

Fostering Interdisciplinary Collaboration Between Academia, Industry, and Regulatory Bodies for Enhanced Chemical Information Management

Addressing the challenges posed by undocumented chemicals requires a concerted effort from various sectors. Interdisciplinary collaboration between academia, industry, and regulatory bodies is essential for creating a holistic framework for chemical information management.

Academic institutions are at the forefront of fundamental research, developing new synthetic methods and analytical techniques that can be applied to the study of novel compounds. Industry, on the other hand, often has access to high-throughput screening platforms and large chemical libraries, which can be invaluable for assessing the potential applications and hazards of new molecules. Regulatory bodies, such as the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA), play a crucial role in establishing standards for chemical safety and registration.

By fostering partnerships between these groups, it becomes possible to create a pipeline for the systematic evaluation of undocumented chemicals. For example, a university laboratory might synthesize "this compound," an industrial partner could then screen it for biological activity, and a regulatory agency could provide guidance on the necessary toxicological studies. This collaborative model ensures that new chemical entities are not only discovered but also thoroughly characterized and safely managed.

Prioritization of Research Efforts for Strategically Important Yet Undocumented Chemical Compounds

Given the vast number of potential chemical structures, it is impossible to synthesize and study every undocumented compound. Therefore, a strategic approach to prioritizing research efforts is necessary. This involves identifying classes of compounds that are likely to have significant scientific or societal impact.

Another approach is to prioritize research on compounds that are structurally related to known substances of interest but have not yet been explored. This "chemical space" exploration can lead to the discovery of analogues with improved properties or novel functions. The strategic importance of a compound can also be determined by its potential to address pressing societal needs, such as new antibiotics to combat antimicrobial resistance or sustainable materials to reduce environmental impact.

By focusing research efforts on strategically important yet undocumented chemical compounds, the scientific community can maximize the return on investment and accelerate the pace of discovery and innovation.

Q & A

Q. What foundational methodologies are recommended for characterizing Domine’s molecular structure and physicochemical properties?

  • Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, IR) to identify functional groups and confirm molecular structure . X-ray crystallography or cryo-EM can resolve 3D configurations. For physicochemical properties (e.g., solubility, stability), use HPLC for purity assessment and differential scanning calorimetry (DSC) for thermal behavior. Standardize protocols using controls (e.g., reference compounds) to minimize experimental variability. Document detection limits and reproducibility metrics (Table 1).
  • Table 1 : Analytical Techniques for this compound Characterization
TechniqueParameter MeasuredDetection LimitReproducibility (RSD%)
NMRMolecular structure0.1 mmol/L≤2%
HPLCPurity0.01%≤1.5%
DSCThermal stability±0.5°C≤3%

Q. How can researchers establish a baseline pharmacokinetic profile for this compound in preclinical models?

  • Methodological Answer : Use in vivo models (e.g., rodents) with standardized dosing (oral, IV) and collect plasma samples at fixed intervals. Analyze samples via LC-MS/MS for concentration-time curves. Calculate AUC, half-life (t1/2t_{1/2}), and clearance using non-compartmental models . Include control groups to account for metabolic variations. Validate assays with spiked matrices to ensure accuracy (>90% recovery).

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct a systematic review of existing datasets to identify variables (e.g., cell line vs. animal strain differences, dosing regimens). Use meta-regression to adjust for covariates like bioavailability or metabolic enzyme activity . Validate findings with orthogonal assays (e.g., organ-on-a-chip models to bridge in vitro-in vivo gaps). For example, if this compound shows high potency in human hepatocytes but low efficacy in mice, test species-specific cytochrome P450 activity .

Q. What experimental design strategies minimize confounding variables in longitudinal studies assessing this compound’s chronic toxicity?

  • Methodological Answer : Implement a randomized, controlled trial (RCT) with blinding to reduce bias. Stratify subjects by age, sex, and genetic background. Use repeated-measures ANOVA to analyze toxicity markers (e.g., liver enzymes) over time . Include washout periods to distinguish cumulative vs. acute effects. For ethical compliance, follow guidelines for humane endpoints and data monitoring boards .

Q. How to optimize this compound’s synthesis route for scalability while maintaining enantiomeric purity?

  • Methodological Answer : Apply retrosynthetic analysis to identify bottlenecks (e.g., chiral center formation). Compare catalytic methods (e.g., asymmetric catalysis vs. enzymatic resolution) using green chemistry metrics (E-factor, atom economy). For example, if a Pd-catalyzed step yields 95% enantiomeric excess (ee) but requires toxic solvents, test ionic liquids or flow chemistry alternatives . Validate scalability with pilot-scale batches and stability studies.

Q. What statistical approaches reconcile contradictory mechanistic data for this compound across different cell lines?

  • Methodological Answer : Employ pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify context-dependent signaling networks. Use Bayesian hierarchical models to quantify variability between cell lines . Validate hypotheses with CRISPR knockouts or inhibitor studies. For instance, if this compound activates Pathway A in HeLa cells but inhibits it in HEK293, test epigenetic modifiers or receptor expression levels .

Methodological Guidelines for Research Design

  • Literature Gaps : Frame questions to address understudied domains (e.g., this compound’s off-target effects in non-mammalian models) .
  • Bias Mitigation : Use double-blinding in animal studies and pre-register protocols to reduce confirmation bias .
  • Data Synthesis : Combine omics datasets (proteomics, metabolomics) with mechanistic models to validate hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.